REACTION_CXSMILES
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[CH3:1][C:2]1[CH:8]=[CH:7][CH:6]=[C:5]([CH3:9])[C:3]=1[NH2:4].[H][H].[CH3:12][O:13][CH2:14][CH2:15]O>>[CH3:1][C:2]1[CH:8]=[CH:7][CH:6]=[C:5]([CH3:9])[C:3]=1[NH:4][CH2:15][CH2:14][O:13][CH3:12]
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Name
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|
Quantity
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1.21 g
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Type
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reactant
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Smiles
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CC1=C(N)C(=CC=C1)C
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Name
|
|
Quantity
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1.52 g
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Type
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reactant
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Smiles
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COCCO
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Name
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catalyst
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Quantity
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2 mL
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Type
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catalyst
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Smiles
|
|
Control Type
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UNSPECIFIED
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Setpoint
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275 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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In a quartz tube 30 cm in length and 0.5 cm in diameter, which is arranged vertically
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Type
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CUSTOM
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Details
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are activated at 130° C., in the manner
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Type
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CUSTOM
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Details
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condensed
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Type
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DISTILLATION
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Details
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worked up by distillation
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Name
|
|
Type
|
|
Smiles
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CC1=C(NCCOC)C(=CC=C1)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |